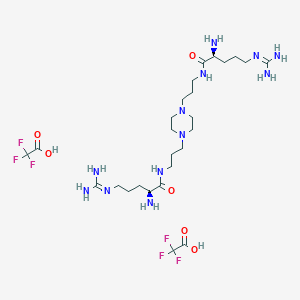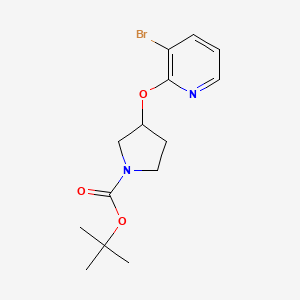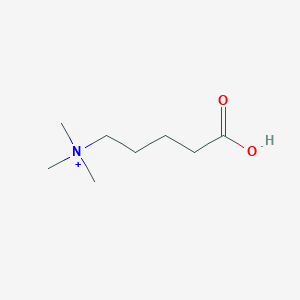
Methyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, an amino group, and a methylpiperazine moiety attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate typically involves the reaction of 4-amino-3-(4-methylpiperazin-1-yl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The process can be summarized as follows:
Starting Materials: 4-amino-3-(4-methylpiperazin-1-yl)benzoic acid and methanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Reaction Conditions: Refluxing the mixture at elevated temperatures for several hours.
Product Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and purification using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain tyrosine kinases, leading to the suppression of cell proliferation in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity.
Uniqueness
Methyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate is unique due to its specific structural features, which confer distinct biological activities. Its methylpiperazine moiety and ester group differentiate it from other similar compounds, potentially leading to unique pharmacokinetic and pharmacodynamic properties .
Propiedades
Fórmula molecular |
C13H19N3O2 |
|---|---|
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
methyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C13H19N3O2/c1-15-5-7-16(8-6-15)12-9-10(13(17)18-2)3-4-11(12)14/h3-4,9H,5-8,14H2,1-2H3 |
Clave InChI |
PQLHRTCMAIUZIO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=C(C=CC(=C2)C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B12841286.png)




![4,6,7,11-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-10-carboxylic acid](/img/structure/B12841337.png)
